Benzylthiolaniumhexafluoroantimonate

Description

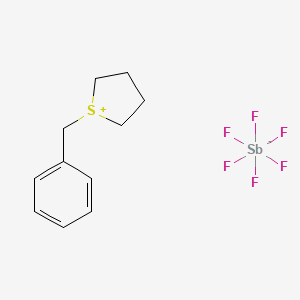

Benzylthiolanium hexafluoroantimonate (chemical formula: C₁₁H₁₅F₆SSb, CAS: 87301-55-1) is a sulfonium-based salt with the hexafluoroantimonate (SbF₆⁻) counterion. It is primarily recognized as a highly efficient photoinitiator for radical polymerization reactions, particularly under blue light excitation (460 nm) . Its utility spans industrial applications such as dental materials, OLED manufacturing, and photoresist technologies due to its rapid initiation kinetics and stability under ambient conditions .

Properties

CAS No. |

87301-55-1 |

|---|---|

Molecular Formula |

C11H15F6SSb |

Molecular Weight |

415.05 g/mol |

IUPAC Name |

1-benzylthiolan-1-ium;hexafluoroantimony(1-) |

InChI |

InChI=1S/C11H15S.6FH.Sb/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;;;;;;/h1-3,6-7H,4-5,8-10H2;6*1H;/q+1;;;;;;;+5/p-6 |

InChI Key |

ZYLBTWFOSKNTOD-UHFFFAOYSA-H |

Canonical SMILES |

C1CC[S+](C1)CC2=CC=CC=C2.F[Sb-](F)(F)(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Benzylthiolanium hexafluoroantimonate belongs to the onium salt family, which includes iodonium, sulfonium, and phosphonium derivatives. Below is a detailed comparison with structurally or functionally analogous compounds:

Bis(4-dodecylphenyl)iodonium Hexafluoroantimonate

- Structure : Iodonium cation with SbF₆⁻ counterion.

- Applications : Widely used in cationic photopolymerization for epoxy resins and industrial coatings. Unlike benzylthiolanium derivatives, iodonium salts require UV light (250–350 nm) for activation, limiting compatibility with visible-light applications .

- Thermal Stability : Decomposes above 200°C, comparable to benzylthiolanium hexafluoroantimonate (~190–210°C) .

- Commercial Suppliers : BOC Sciences and Guarson Chem (China) .

Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate

- Structure : Sulfonium cation with a hydroxyl-substituted aromatic group.

- Applications : Specialized in dental composites (e.g., Ivocerin®) due to its low cytotoxicity and high reactivity under blue light. Shares the SbF₆⁻ counterion but differs in substituent effects, leading to slower polymerization kinetics vs. benzylthiolanium derivatives .

- Purity : ≥96% (HPLC), slightly lower than benzylthiolanium hexafluoroantimonate (≥97% TLC) .

[(2-Biphenyl)di-tert-butylphosphine]gold(I) Hexafluoroantimonate

- Structure : Gold(I)-phosphine complex with SbF₆⁻.

- Applications: Employed in asymmetric organocatalysis rather than photopolymerization. Exhibits superior thermal stability (>250°C) but requires acetonitrile as a solvent, complicating green chemistry applications .

- Cost : Significantly higher ($235/g) compared to benzylthiolanium hexafluoroantimonate (\sim$65/g for similar-scale reagents) .

Data Table: Key Properties of Hexafluoroantimonate Salts

| Compound | Molecular Weight (g/mol) | Activation Wavelength (nm) | Thermal Stability (°C) | Purity (%) | Primary Application |

|---|---|---|---|---|---|

| Benzylthiolanium hexafluoroantimonate | 435.06 | 460 (blue diode) | 190–210 | ≥97 | Radical polymerization |

| Bis(4-dodecylphenyl)iodonium SbF₆⁻ | 879.56 | 250–350 (UV) | 200–220 | ≥95 | Epoxy resin curing |

| Benzyl(4-hydroxyphenyl)methylsulfonium SbF₆⁻ | 452.23 | 460 (blue diode) | 180–200 | ≥96 | Dental composites |

| Gold(I)-phosphine SbF₆⁻ | 697.58 | N/A | >250 | ≥98 | Asymmetric catalysis |

Research Findings and Industrial Relevance

- Efficiency: Benzylthiolanium hexafluoroantimonate achieves >95% monomer conversion in <60 seconds under blue light, outperforming iodonium analogs in visible-light regimes .

- Safety : Unlike iodonium salts, which may release toxic byproducts (e.g., iodine), sulfonium derivatives like benzylthiolanium hexafluoroantimonate generate benign sulfur-containing residues .

- Market Availability : Supplied by SYNTHON Chemicals (ST04694) and Aldrich (for gold-phosphine variants), with pricing reflecting niche applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzylthiolaniumhexafluoroantimonate, and what purity thresholds are critical for research applications?

- Methodology : Synthesis typically involves ion-exchange reactions between benzylthiolanium salts and hexafluoroantimonic acid derivatives under anhydrous conditions. Critical purity thresholds (>96% by HPLC) ensure minimal side reactions in photopolymerization applications. Post-synthesis purification via recrystallization or column chromatography is recommended, with structural validation using H-NMR and elemental analysis .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodology :

- H-NMR : Confirm molecular structure by matching proton signals to expected peaks (e.g., benzyl and thiolanium groups).

- HPLC : Assess purity (>97%) with UV detection at wavelengths corresponding to aromatic absorption bands.

- TLC : Monitor reaction progress and isolate intermediates using silica gel plates.

- Elemental Analysis (EA) : Verify sulfur content (<1% deviation) to rule out impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coats) due to potential skin/eye irritation.

- Avoid thermal stress (>85°C) to prevent decomposition.

- Work in well-ventilated fume hoods, as decomposition products (e.g., HF or Sb compounds) may be hazardous.

- Store in airtight, light-protected containers at room temperature .

Advanced Research Questions

Q. How does the excitation wavelength (e.g., 460 nm) influence the photoinitiation efficiency of this compound in radical polymerization systems?

- Methodology :

- Conduct kinetic studies using time-resolved spectroscopy to measure radical generation rates under blue light (460 nm).

- Compare quantum yields at varying wavelengths to optimize excitation parameters.

- Note: No inert gas is required during irradiation, simplifying experimental setups .

Q. What strategies can resolve contradictions in reported thermal stability data of this compound across different studies?

- Methodology :

- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (e.g., N vs. air).

- Replicate conflicting studies with standardized protocols to isolate variables (e.g., moisture content, heating rates).

- Cross-reference with related hexafluoroantimonate salts (e.g., Ag[SbF]) to identify trends in decomposition pathways .

Q. What computational approaches are suitable for modeling the electron transfer mechanisms of this compound during photopolymerization?

- Methodology :

- Use density functional theory (DFT) to map the excited-state electronic structure and identify electron donor/acceptor sites.

- Simulate radical generation pathways using molecular dynamics (MD) software.

- Validate models with experimental data (e.g., ESR spectroscopy to detect transient radicals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.